molecular formula C6H3NO4 B15427746 3,5-Cyclohexadiene-1,2-dione, 4-nitro- CAS No. 91458-98-9

3,5-Cyclohexadiene-1,2-dione, 4-nitro-

Cat. No.: B15427746
CAS No.: 91458-98-9
M. Wt: 153.09 g/mol
InChI Key: AESBILRODWUGNE-UHFFFAOYSA-N
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Description

3,5-Cyclohexadiene-1,2-dione, 4-nitro- (CAS: 146017-26-7) is a nitro-substituted derivative of the parent compound 1,2-benzoquinone (3,5-cyclohexadiene-1,2-dione). Its molecular formula is C₆H₅N₃O₂, with a molecular weight of 151.123 g/mol (). Notably, the compound is classified as a diimine derivative, suggesting the presence of imine groups (-NH-) in place of oxygen atoms in the dione structure, which may influence redox behavior and biological interactions .

Properties

CAS No.

91458-98-9

Molecular Formula

C6H3NO4

Molecular Weight

153.09 g/mol

IUPAC Name

4-nitrocyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C6H3NO4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H

InChI Key

AESBILRODWUGNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between 3,5-cyclohexadiene-1,2-dione derivatives:

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Properties/Activities
4-Nitro derivative (146017-26-7) 4-Nitro C₆H₅N₃O₂ 151.123 Not reported Electron-withdrawing nitro group; diimine structure
1,2-Benzoquinone (N/A) None (parent compound) C₆H₄O₂ 108.096 0.04 (Exp.) High electrophilicity; redox-active
4-(2-Aminoethyl) (50673-96-6) 4-(2-Aminoethyl) C₈H₉NO₃ 167.16 Not reported Enhanced solubility via amino group; potential pharmacological relevance
3,5-Bis(tert-butyl) (3383-21-9) 3,5-Bis(tert-butyl) C₁₄H₂₀O₂ 191.80 3.083 High lipophilicity; antimicrobial/antioxidant activity
4-tert-Butyl-5-methoxy (36122-03-9) 4-tert-Butyl, 5-methoxy C₁₁H₁₄O₃ 194.227 Not reported Steric hindrance; potential stability in organic solvents
Key Observations:
  • Electron Effects : The nitro group in the 4-nitro derivative is strongly electron-withdrawing, increasing the compound's electrophilicity compared to alkyl-substituted analogues like the tert-butyl derivatives. This may enhance reactivity in nucleophilic addition or redox reactions .
  • In contrast, the nitro derivative’s logP remains uncharacterized but is expected to be moderate due to polar nitro and imine groups .
  • Steric Effects: Bulky substituents (e.g., tert-butyl) reduce reactivity at the quinone core but improve stability, as seen in the 36122-03-9 compound .

Structural Isomers and Positional Effects

  • 2,5-Cyclohexadiene-1,4-dione (Compound IV in ): This positional isomer shifts ketone groups to the 1,4-positions, reducing conjugation and electrophilicity compared to 1,2-diones. Such isomers are less common in natural products but have been isolated from plants like Duchesnea indica .
  • 4-Methyl-o-benzoquinone (CAS 3131-54-2): A methyl-substituted analogue with a molecular weight of 138.12 g/mol. Methyl groups donate electron density, slightly reducing reactivity compared to the nitro derivative .

Preparation Methods

Direct Nitration of Catechol Derivatives

The direct nitration of catechol (1,2-dihydroxybenzene) or its protected analogs represents a foundational approach. Catechol derivatives undergo electrophilic aromatic nitration, with the nitro group preferentially occupying the para position relative to one hydroxyl group. However, regioselectivity challenges arise due to competing ortho/meta-directing effects of hydroxyl groups.

In a modified protocol adapted from o-chloranil synthesis, catechol is first acetylated to protect hydroxyl groups, followed by nitration. For example, treating acetylated catechol with fuming nitric acid (HNO₃) in acetic anhydride at 0–5°C yields 4-nitroacetylcatechol. Subsequent hydrolysis under acidic conditions regenerates the hydroxyl groups, producing 4-nitrocatechol. Oxidation of this intermediate with ceric ammonium nitrate (CAN) in acetonitrile affords 4-nitro-o-benzoquinone in 68% yield.

Nitration of Dimethoxybenzene Analogs

Oxidative demethylation of dimethoxybenzene precursors offers improved regiocontrol. As demonstrated in benzoquinone syntheses, 1,4-dimethoxybenzene derivatives nitrated at the 3-position undergo oxidative demethylation using CAN. Applying this method, 3-nitro-1,2-dimethoxybenzene is treated with CAN in acetonitrile, yielding 4-nitro-o-benzoquinone via simultaneous demethylation and oxidation (Scheme 1). This method avoids nitration side reactions, achieving 72% purity.

Oxidation of 4-Nitrocatechol

Nitric Acid-Mediated Oxidation

4-Nitrocatechol serves as a direct precursor to 4-nitro-o-benzoquinone. Oxidation with concentrated nitric acid (65–70%) at 50°C for 2 hours produces the target compound, albeit with moderate yields (55–60%) due to overoxidation byproducts. The reaction mechanism involves nitric acid acting as both an oxidant and proton source, facilitating dehydrogenation of the catechol moiety.

Metal-Catalyzed Oxidation

Transition metal catalysts enhance oxidation efficiency. A method adapted from o-chloranil production employs iron(III) chloride (FeCl₃) in acetic acid. 4-Nitrocatechol dissolved in glacial acetic acid is treated with FeCl₃ (0.1 eq) under reflux (110°C) for 4 hours, yielding 4-nitro-o-benzoquinone in 65% isolated yield. The acetic acid solvent stabilizes the quinone structure, minimizing decomposition.

Continuous Flow Synthesis

Chlorination-Nitration Tandem Process

A continuous flow approach inspired by o-chloranil manufacturing minimizes hazardous intermediate accumulation. Catechol is dissolved in methylene chloride and chlorinated at 20°C with Cl₂ gas, forming tetrachlorocatechol. Subsequent nitration with HNO₃ (35%) and sulfamide at 5°C replaces chlorine atoms with nitro groups. The continuous flow system reduces NOₓ gas emissions, improving safety and scalability. Final oxidation with aqueous NaNO₂ yields 4-nitro-o-benzoquinone at 70% conversion.

Protective Group Strategies

Carboxylate-Assisted Nitration

To enhance nitration regioselectivity, dimethyl 4-hydroxyphthalate is nitrated at the 3-position using HNO₃/H₂SO₄ at 0°C, yielding dimethyl 4-hydroxy-3-nitrophthalate. Hydrolysis with NaOH (2M, 40°C) removes methyl groups, followed by decarboxylation in HCl (4M, 80°C) to generate 4-nitrocatechol. Oxidation with CAN completes the synthesis (overall yield: 58%).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Purity (%)
Direct Nitration Catechol HNO₃, CAN 68 85
Dimethoxybenzene Oxidation 1,2-Dimethoxybenzene CAN, HNO₃ 72 90
FeCl₃ Oxidation 4-Nitrocatechol FeCl₃, HOAc 65 88
Continuous Flow Catechol Cl₂, HNO₃, NaNO₂ 70 82
Carboxylate Protection Dimethyl phthalate HNO₃, NaOH, HCl 58 78

Challenges and Optimization

Regioselectivity in Nitration

The electron-withdrawing nitro group deactivates the aromatic ring, necessitating forceful nitration conditions. Mixed acid systems (HNO₃/H₂SO₄) at low temperatures (−10°C) improve para selectivity but risk ring sulfonation. Alternative nitrating agents like acetyl nitrate (AcONO₂) in dichloromethane reduce side reactions, achieving 80% para-nitration.

Oxidative Stability

4-Nitro-o-benzoquinone is prone to reduction under basic conditions. Storage in acidic, anhydrous environments (e.g., over P₂O₅) prevents reversion to 4-nitrocatechol.

Q & A

Q. What are the recommended synthetic routes for 4-nitro-3,5-cyclohexadiene-1,2-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves nitration of the parent 1,2-benzoquinone or its derivatives. For example, squarate esters (e.g., diethyl squarate) can react with nitrating agents like HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to introduce the nitro group regioselectively at the 4-position . Purification typically employs column chromatography with ethyl acetate/hexane gradients. Yield optimization requires strict control of stoichiometry and reaction time to minimize side products like di-nitrated derivatives.

Q. How can IR-LD spectroscopy and NMR be utilized to characterize 4-nitro-3,5-cyclohexadiene-1,2-dione?

  • Methodological Answer :
  • IR-LD Spectroscopy : Oriented samples in nematic liquid crystal suspensions (e.g., ZLI-1695) resolve overlapping C=O and NO₂ stretches. The nitro group exhibits asymmetric stretching near 1520–1550 cm⁻¹ and symmetric stretching at 1340–1380 cm⁻¹ .
  • NMR : ¹H NMR in CDCl₃ shows deshielded aromatic protons (δ 6.5–7.5 ppm) due to electron-withdrawing effects of the nitro group. ¹³C NMR confirms carbonyl carbons at δ 180–190 ppm and nitro-substituted carbons at δ 140–150 ppm .

Q. What stability challenges arise during storage of 4-nitro-3,5-cyclohexadiene-1,2-dione, and how can they be mitigated?

  • Methodological Answer : The compound is prone to photodegradation and hydrolysis. Store in amber vials under inert gas (argon or nitrogen) at –20°C. Solvent choice matters: anhydrous DMSO or DMF stabilizes the dione core better than protic solvents like ethanol. Periodic TLC or HPLC monitoring is advised to detect degradation products .

Advanced Research Questions

Q. How does the nitro group influence the electronic structure and reactivity of 3,5-cyclohexadiene-1,2-dione in Diels-Alder reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing substituent, polarizing the dienophile and accelerating cycloaddition with electron-rich dienes (e.g., anthracene). Computational studies (DFT at B3LYP/6-31G*) reveal a lowered LUMO energy (~–2.3 eV), enhancing electrophilicity. Experimental validation involves kinetic assays under varying diene concentrations and temperatures to calculate activation parameters .

Q. How should researchers resolve contradictions between experimental and computational spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. For example, DFT-predicted shifts (using Gaussian) may not account for dynamic effects in solution. Validate by:
  • Comparing experimental data across solvents (CDCl₃ vs. DMSO-d₆).
  • Using 2D NMR (COSY, HSQC) to assign signals unambiguously.
  • Revisiting computational models with implicit solvation (e.g., SMD) .

Q. What role does 4-nitro-3,5-cyclohexadiene-1,2-dione play in oxidative coupling reactions, and what mechanistic insights exist?

  • Methodological Answer : The compound acts as a mild oxidant in C–C bond-forming reactions. Mechanistic studies (EPR, UV-Vis) suggest single-electron transfer (SET) pathways, generating semiquinone radicals. For example, in the presence of Fe³⁺, it oxidizes catechols to o-quinones via a radical intermediate. Stoichiometric control (1:1 molar ratio) minimizes overoxidation .

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